molecular formula C23H27N3O4 B2944301 Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234937-44-0

Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2944301
CAS No.: 1234937-44-0
M. Wt: 409.486
InChI Key: UISLCTSQGQHWFT-UHFFFAOYSA-N
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Description

Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl ester at the 1-position and a phenethylamino-substituted acetamido methyl group at the 4-position. Its structure combines a piperidine core with functional groups that may influence receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-21(24-14-11-18-7-3-1-4-8-18)22(28)25-17-19-12-15-26(16-13-19)23(29)30-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLCTSQGQHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C23H27N3O4
  • Molecular Weight : 409.486 g/mol
  • IUPAC Name : Phenyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate

The compound features a piperidine core, which contributes to its biological activity, and various functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that related compounds can possess moderate to significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects particularly against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.010Pseudomonas aeruginosa

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor effects in various studies. Research indicates that compounds with similar structures can inhibit the growth of tumor cell lines, suggesting that this compound may also be effective in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, including proteins and enzymes involved in disease pathways. Interaction studies have focused on the compound's binding affinity to these targets, which is crucial for understanding how modifications to its structure could enhance efficacy or reduce toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their potential therapeutic applications:

  • Antibacterial Studies : A study demonstrated that modifications on the piperidine ring could significantly enhance antibacterial activity against S. aureus and E. coli. The introduction of electron-donating groups was found to increase the inhibitory effects .
  • Antitumor Research : In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Pharmacological Characterization : A detailed pharmacological characterization of related compounds revealed their potential as NK(1) receptor antagonists, which could be relevant for treating various conditions including depression and anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Substituents Notable Features
Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate (Not specified) C24H28N3O4 (estimated*) ~446.5 (estimated*) Phenethylamino group, phenyl ester Potential for enhanced lipophilicity due to aromatic groups.
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (1235340-99-4) C22H25N3O4S 427.5 2-(Methylthio)phenyl group, phenyl ester Sulfur-containing substituent may improve metabolic stability or modulate electron density.
Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (1235102-94-9) C17H23N3O4S 365.4 2-(Methylthio)phenyl group, methyl ester Smaller ester group (methyl vs. phenyl) reduces steric bulk and may enhance solubility.
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (61087-51-2) C19H22N2O2·HCl ~350.9 Phenylamino and benzyl groups, carboxylic acid hydrochloride Charged carboxylate group and hydrochloride salt likely improve aqueous solubility.

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.

Key Structural Differences and Implications

Ester Group Variations: The target compound’s phenyl ester (vs. The absence of a charged carboxylate group (as in CAS 61087-51-2) may limit solubility but improve membrane permeability .

Substituent Modifications: Replacement of phenethylamino (target compound) with 2-(methylthio)phenyl (CAS 1235340-99-4) introduces a sulfur atom, which could alter electronic properties and binding interactions with sulfur-sensitive enzymes or receptors . The tetrahydro-pyrroloquinolinyl moiety in methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate () adds a fused heterocyclic system, likely enhancing rigidity and receptor selectivity .

Backbone Functionalization :

  • The acetamido linker in all compounds serves as a flexible spacer, but modifications to the adjacent carbonyl group (e.g., oxo vs. thio substitutions) could influence hydrogen-bonding capacity and stability .

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